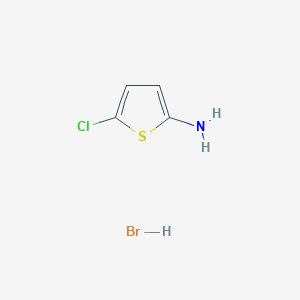

5-Chlorothiophen-2-amine hydrobromide

CAS No.: 63806-75-7

Cat. No.: VC8285098

Molecular Formula: C4H5BrClNS

Molecular Weight: 214.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63806-75-7 |

|---|---|

| Molecular Formula | C4H5BrClNS |

| Molecular Weight | 214.51 g/mol |

| IUPAC Name | 5-chlorothiophen-2-amine;hydrobromide |

| Standard InChI | InChI=1S/C4H4ClNS.BrH/c5-3-1-2-4(6)7-3;/h1-2H,6H2;1H |

| Standard InChI Key | ZUMNGDMJVJJPBA-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1)Cl)N.Br |

| Canonical SMILES | C1=C(SC(=C1)Cl)N.Br |

Introduction

Chemical Structure and Significance

5-Chlorothiophen-2-amine hydrobromide (CHClNS·HBr) consists of a thiophene ring substituted with a chlorine atom at position 5 and a protonated amine group (-NH) at position 2, counterbalanced by a bromide ion. The hydrobromide salt enhances the compound’s solubility in polar solvents, a feature critical for pharmaceutical formulations . Thiophene derivatives are renowned for their bioisosteric equivalence to benzene, enabling improved metabolic stability and target affinity in drug design . The chlorine substituent further modulates electronic density, influencing reactivity and interaction with biological targets such as enzymes and receptors .

Synthetic Methodologies

The synthesis of 5-chlorothiophen-2-amine hydrobromide can be inferred from analogous chlorothiophene syntheses. Three plausible routes are outlined below:

Friedel-Crafts Acylation Followed by Amination

-

Friedel-Crafts Acylation: 2-Chlorothiophene undergoes acylation with trichloroacetyl chloride in the presence of AlCl to yield 2-trichloroacetyl-5-chlorothiophene .

-

Hydrolysis and Decarboxylation: The acylated product is hydrolyzed under basic conditions to form 5-chlorothiophene-2-carboxylic acid, followed by decarboxylation to yield 5-chlorothiophene .

-

Bromination and Amination: Direct bromination at position 2 using N-bromosuccinimide (NBS) generates 2-bromo-5-chlorothiophene, which undergoes nucleophilic substitution with ammonia to produce 5-chlorothiophen-2-amine. Treatment with HBr yields the hydrobromide salt .

Reaction Scheme:

Grignard Reagent-Based Synthesis

-

Grignard Formation: 5-Chloro-2-bromothiophene reacts with magnesium in dry ether to form the corresponding Grignard reagent.

-

Carbonyl Insertion: Quenching the Grignard reagent with CO introduces a carboxylic acid group, which is subsequently reduced to an amine via Hofmann rearrangement .

Direct Amination of 5-Chloro-2-nitrothiophene

-

Nitration: Nitration of 5-chlorothiophene at position 2 using HNO/HSO.

-

Reduction: Catalytic hydrogenation of the nitro group to an amine, followed by salt formation with HBr .

Key Reaction Conditions:

-

Catalysts: AlCl for Friedel-Crafts, palladium for hydrogenation .

-

Yields: 45%–59% for multi-step syntheses, consistent with similar thiophene derivatives .

Physicochemical Properties

While experimental data for 5-chlorothiophen-2-amine hydrobromide are sparse, properties are extrapolated from related compounds:

Pharmacological and Industrial Applications

Anti-Inflammatory Agents

Chlorothiophene amines are precursors to COX-2 inhibitors. For example, 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives exhibit IC values of 0.76–9.01 μM against COX-2, surpassing celecoxib (IC 0.05 μM) . The hydrobromide salt could enhance bioavailability in similar formulations.

Antiviral Activity

Hybrid chlorothiophene-benzothiazole carboxamides demonstrate potent anti-norovirus activity (EC = 0.53 μM) . The amine group in 5-chlorothiophen-2-amine hydrobromide may serve as a linker for such hybrids.

Agrochemical Intermediates

Chlorothiophenes are utilized in pesticides due to their electron-withdrawing effects, which hinder enzymatic degradation in target organisms .

Analytical Characterization

Spectroscopic Data:

Chromatography:

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume